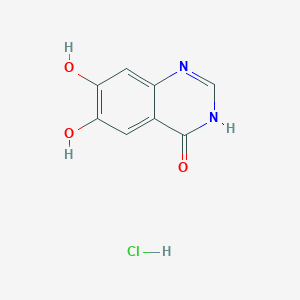

6,7-Dihydroxyquinazolin-4(3H)-one hcl

Description

Significance of the Quinazolinone Core as a Privileged Scaffold in Drug Discovery

The quinazolinone nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its ability to interact with a diverse array of biological targets, leading to a wide range of pharmacological effects. nih.gov The structural rigidity of the quinazolinone core, combined with its capacity for substitution at various positions, allows for the fine-tuning of its physicochemical properties and biological activity. nih.gov

This inherent adaptability has enabled the development of quinazolinone-based compounds with an impressive repertoire of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive activities. nih.govnih.gov The success of this scaffold is exemplified by the number of approved drugs that incorporate the quinazolinone moiety, underscoring its clinical significance. nih.gov

Table 1: Diverse Biological Activities of the Quinazolinone Scaffold

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory Disorders |

| Antimicrobial | Infectious Diseases |

| Anticonvulsant | Neurology |

| Antihypertensive | Cardiovascular Diseases |

| Antiviral | Infectious Diseases |

| Antidiabetic | Metabolic Disorders |

Overview of 6,7-Dihydroxyquinazolin-4(3H)-one and its Related Analogues within the Quinazolinone Family

6,7-Dihydroxyquinazolin-4(3H)-one, with the chemical formula C₈H₆N₂O₃, represents a key intermediate and a foundational structure within the broader quinazolinone class. chemicalbook.comchemicalbook.com Its defining feature is the presence of two hydroxyl groups at the 6 and 7 positions of the quinazoline (B50416) ring. These hydroxyl groups provide reactive sites for further chemical modification, making this compound a valuable precursor for the synthesis of more complex and potent derivatives. nih.gov

The hydrochloride salt of this compound, 6,7-dihydroxyquinazolin-4(3H)-one HCl (CAS No. 2304583-94-4), offers advantages in terms of solubility and handling in laboratory settings. chemscene.com

Within the quinazolinone family, numerous analogues of 6,7-dihydroxyquinazolin-4(3H)-one have been synthesized and investigated. A prominent group of these are the 6,7-dialkoxy derivatives, such as 6,7-dimethoxyquinazolin-4(3H)-one. These analogues, where the hydroxyl groups are converted to ether linkages, have demonstrated significant potential in various therapeutic areas, particularly as inhibitors of protein kinases. nih.govresearchgate.net

Another important class of related compounds are those with substitutions at the 2- and 4-positions of the quinazolinone ring, in addition to modifications at the 6- and 7-positions. For instance, the introduction of an anilino group at the 4-position and various substituents at the 2-position has been a successful strategy in the development of potent enzyme inhibitors. nih.govnih.gov

Table 2: Key Analogues of 6,7-Dihydroxyquinazolin-4(3H)-one

| Compound Name | Key Structural Feature |

|---|---|

| 6,7-Dimethoxyquinazolin-4(3H)-one | Methoxy (B1213986) groups at C6 and C7 |

| 4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline | Anilino group at C4, methoxy groups at C6 and C7 |

| 2–(3,4-Dihydroxyphenyl)-6,7-dimethoxyquinazolin-4(3H)-one | Dihydroxyphenyl group at C2, methoxy groups at C6 and C7 |

Current Research Landscape and Emerging Trends for this compound and its Derivatives

The current research landscape for 6,7-dihydroxyquinazolin-4(3H)-one and its derivatives is largely centered on their potential as targeted therapeutic agents, particularly in oncology. The 6,7-disubstitution pattern on the quinazolinone scaffold has been identified as a critical feature for potent inhibition of several protein kinases, including the epidermal growth factor receptor (EGFR). nih.govnih.gov

Targeting Protein Kinases in Cancer:

A significant trend in the development of derivatives from the 6,7-dihydroxyquinazolin-4(3H)-one scaffold is the design of potent and selective EGFR tyrosine kinase inhibitors. nih.gov The discovery that 4-anilinoquinazolines with 6,7-dimethoxy substituents exhibit powerful anti-EGFR activity has spurred extensive research in this area. nih.gov These inhibitors function by competing with ATP at the kinase domain of the receptor, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival. nih.gov The rationale for focusing on 6,7-disubstituted quinazolines lies in the observation that small, electron-donating groups at these positions enhance the inhibitory potency. nih.gov

Beyond EGFR Inhibition:

While EGFR remains a primary target, the versatility of the 6,7-dihydroxyquinazolin-4(3H)-one scaffold is being explored for the inhibition of other key cellular targets. For example, derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H, highlighting the potential for this scaffold in antiviral drug discovery. nih.gov In this context, the 2-(3,4-dihydroxyphenyl)-6,7-dimethoxyquinazolin-4(3H)-one derivative has shown promising activity. nih.gov

Furthermore, recent studies have focused on developing dual-target inhibitors. For instance, quinazolin-4(3H)-one derivatives have been designed to co-target poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4), both of which are implicated in breast cancer. nih.gov This multi-targeted approach represents an emerging trend in cancer therapy, aiming to overcome drug resistance and improve therapeutic efficacy.

Future Directions:

The future of research on 6,7-dihydroxyquinazolin-4(3H)-one and its derivatives will likely involve a continued focus on the development of highly selective kinase inhibitors. The exploration of this scaffold for novel therapeutic targets beyond oncology, such as neurodegenerative diseases and inflammatory disorders, is also a promising avenue. researchgate.net The synthesis of hybrid molecules, which combine the quinazolinone core with other pharmacologically active moieties, is another area of growing interest, with the potential to yield compounds with enhanced potency and novel mechanisms of action.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H7ClN2O3 |

|---|---|

Molecular Weight |

214.60 g/mol |

IUPAC Name |

6,7-dihydroxy-3H-quinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C8H6N2O3.ClH/c11-6-1-4-5(2-7(6)12)9-3-10-8(4)13;/h1-3,11-12H,(H,9,10,13);1H |

InChI Key |

FTWCHOSFYUAPIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)N=CNC2=O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Dihydroxyquinazolin 4 3h One and Functionalized Analogues

Foundational Cyclization Reactions for the Quinazolinone Core

The formation of the fundamental quinazolin-4(3H)-one structure relies on several well-established cyclization reactions. These methods typically involve the condensation of an anthranilic acid derivative with a one-carbon synthon.

One of the most fundamental and widely used methods for synthesizing the quinazolin-4(3H)-one core is the Niementowski quinazoline (B50416) synthesis, which involves the thermal condensation of anthranilic acids with amides. nih.gov When formamide (B127407) is used, it serves as both the solvent and the source of the additional carbon and nitrogen atoms required to close the pyrimidine (B1678525) ring, yielding the quinazolin-4(3H)-one structure. researchgate.netgeneris-publishing.com The reaction typically requires heating the mixture of anthranilic acid and an excess of formamide at elevated temperatures, often around 130-135°C for several hours. generis-publishing.com This process can yield the product in high purity. generis-publishing.com

Variations of this method have been developed to improve efficiency and yield. For instance, reacting a substituted ethyl 2-aminobenzoate (B8764639) with formamide under a nitrogen atmosphere at 165-170°C for 12 hours has been shown to successfully form the quinazolinone ring. nih.gov Catalytic systems, such as the co-existence of acetic acid and a base, can also be employed to produce quinazolin-4-one derivatives in high yield with minimal side products. google.com

Similarly, urea (B33335) can be used as a reagent in multicomponent reactions to generate the quinazolinone scaffold. For example, the one-pot reaction of isatoic anhydride (B1165640), an aldehyde, and urea under solvent-free conditions can produce quinazolinone derivatives.

Isatoic anhydride is a versatile and commonly used precursor for quinazolinone synthesis due to its reactivity towards nucleophiles. nih.govresearchgate.net The synthesis is often performed as a one-pot, three-component reaction involving isatoic anhydride, a primary amine (or an ammonia (B1221849) source like ammonium (B1175870) salts), and an aldehyde or orthoester. researchgate.netresearchgate.net

In a typical mechanism, the amine first reacts with the isatoic anhydride, leading to the opening of the anhydride ring to form a 2-aminobenzamide (B116534) intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and oxidation (or elimination), to yield the final quinazolin-4(3H)-one derivative. A wide variety of catalysts, including p-TsOH, L-proline, and various acids, can facilitate this transformation, making it a highly adaptable method for generating diverse quinazolinone structures. researchgate.net This approach is advantageous for its operational simplicity and the ability to construct complex molecules in a single step. rsc.org

In line with the principles of green chemistry, modern energy sources like microwave irradiation and ultrasound have been applied to the synthesis of quinazolin-4(3H)-ones to enhance reaction rates, improve yields, and promote milder conditions. scispace.comresearchgate.net These techniques often accelerate reactions that would otherwise require prolonged heating. nih.gov

Microwave-assisted synthesis has been successfully used in the Niementowski reaction, where anthranilic acid and formamide are heated to 150°C, achieving very good yields without by-products. nih.gov In other examples, the condensation of anthranilamide with aldehydes can be achieved in minutes under solvent-free microwave irradiation in the presence of a catalyst like antimony(III) trichloride (B1173362) (SbCl3), offering high yields and simplicity. scispace.com

Ultrasonic irradiation provides another non-conventional energy source that promotes the synthesis of quinazolinones efficiently. tandfonline.com The use of ultrasound can lead to higher yields and shorter reaction times compared to conventional methods. tandfonline.comnih.gov For example, the reaction of 2-aminobenzonitrile (B23959) with acyl chlorides, catalyzed by Yb(OTf)3, performs better under ultrasonication than with microwave irradiation, yielding the desired products in 87-98% yield within 45 minutes. arkat-usa.org These methods represent efficient and environmentally friendly alternatives to classical thermal heating. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Modern Synthetic Methods for Quinazolinones

| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | SbCl3, Reflux in THF | 10-12 hours | 65-78% | scispace.com |

| Microwave Irradiation | SbCl3, Solvent-free, 200W | 3-5 minutes | 82-92% | scispace.com |

| Ultrasonic Irradiation | Yb(OTf)3, 40°C | 45 minutes | 87-98% | arkat-usa.org |

Targeted Synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one

The direct synthesis of 6,7-dihydroxyquinazolin-4(3H)-one is complex; therefore, its preparation typically relies on the functionalization of a pre-formed quinazolinone ring. The most common strategies involve the modification of precursors that already contain oxygen-based substituents at the 6- and 7-positions.

Direct hydroxylation of the quinazolinone core at positions 6 and 7 is synthetically challenging due to issues with regioselectivity and the often harsh conditions required. Therefore, indirect strategies are more commonly employed. These methods involve introducing other functional groups onto the quinazolinone scaffold, which can then be converted to hydroxyl groups or used to direct substitution.

A viable strategy involves starting with a quinazolinone ring that is already functionalized at the desired positions. For instance, a synthesis can begin with a precursor like 7-fluoro-6-nitroquinazolin-4(3H)-one. mdpi.comresearchgate.net In this approach, the fluorine atom at position 7 can be displaced via nucleophilic aromatic substitution, and the nitro group at position 6 can be chemically reduced to an amino group. mdpi.comresearchgate.net This amino group could then potentially be converted to a hydroxyl group via a Sandmeyer-type reaction. Such multi-step sequences highlight the principle of post-synthetic modification to achieve the desired substitution pattern, demonstrating that tuning substituents at positions 6 and 7 is a key strategy for developing new derivatives. nih.gov

A more direct and widely used route to obtaining 6,7-dihydroxyquinazolin-4(3H)-one involves the demethylation of a readily available precursor, 6,7-dimethoxyquinazolin-4(3H)-one. This precursor can be synthesized by treating methyl 4,5-dimethoxyanthranilate with phosphorous oxychloride in dimethylformamide, followed by reaction with ammonium hydroxide, to achieve the cyclized product in high yield. google.com

The crucial final step is the cleavage of the two methyl ether bonds to unmask the hydroxyl groups. A regioselective demethylation has been reported where 6,7-dimethoxyquinazolin-4(3H)-one is heated to reflux with L-methionine in methanesulfonic acid. nih.gov This reaction selectively cleaves the methyl group at the 6-position to yield 6-hydroxy-7-methoxyquinazolin-4(3H)-one. nih.gov To achieve the dihydroxy product, stronger demethylating agents or modified conditions would be necessary to cleave both methyl ethers. Commonly used reagents for cleaving aryl methyl ethers in organic synthesis include strong Lewis acids like boron tribromide (BBr3) or strong protic acids like hydrobromic acid (HBr).

Once the 6,7-dihydroxyquinazolin-4(3H)-one base is synthesized, it can be treated with hydrochloric acid (HCl) to form the corresponding hydrochloride salt, which often improves the compound's stability and aqueous solubility.

Table 2: Example of a Key Demethylation Reaction

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6,7-Dimethoxyquinazolin-4(3H)-one | L-methionine, Methanesulfonic acid, Reflux, 12h | 6-Hydroxy-7-methoxyquinazolin-4(3H)-one | Not specified | nih.gov |

Hydrolysis of Ether-Protected Quinazolinone Intermediates (e.g., 6,7-Bis(2-Methoxyethoxy)quinazolinone)

A common and effective strategy for the synthesis of 6,7-dihydroxyquinazolin-4(3H)-one involves the use of ether-based protecting groups for the hydroxyl moieties. This approach prevents the reactive hydroxyl groups from interfering with other reactions during the construction of the quinazolinone ring system. The methoxyethoxy group (from 2-methoxyethanol) is a frequently used protecting group in this context.

The synthesis begins with an appropriately protected starting material, such as ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. This intermediate undergoes cyclization to form the quinazolinone core. A widely employed method for this transformation is heating the amino benzoate (B1203000) derivative in formamide. nih.gov This reaction directly yields the protected quinazolinone, 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one. nih.gov

Once the quinazolinone ring is successfully formed and any other necessary chemical modifications are complete, the ether protecting groups are removed through hydrolysis. This final deprotection step, typically conducted under acidic conditions, unmasks the hydroxyl groups to yield the target 6,7-dihydroxyquinazolin-4(3H)-one.

Table 1: Synthesis of an Ether-Protected Quinazolinone Intermediate

| Starting Material | Reagent | Conditions | Product | Yield | Purity (HPLC) | Reference |

|---|

Synthetic Routes to Functionalized 6,7-Dihydroxyquinazolin-4(3H)-one Derivatives

The development of synthetic routes to functionalized derivatives of the 6,7-dihydroxyquinazolin-4(3H)-one core is crucial for creating diverse chemical libraries for drug discovery and other applications. These routes focus on introducing a variety of substituents at different positions on the quinazolinone ring system.

The functionalization of the quinazolinone scaffold can be achieved by introducing substituents at several key positions, with positions 2, 3, 4, 6, and 8 being particularly significant for modulating biological activity. nih.gov Strategies for introducing this diversity can be broadly categorized.

One major approach involves electrophilic substitution reactions on the benzene (B151609) portion of the ring system. For instance, 4(3H)-quinazolinones can be nitrated at the 6-position. nih.gov If an ortho-directing group is present at position 7, substitution can also occur at the 8-position. nih.gov

Another powerful strategy involves modifying the pyrimidine ring. The carbon at position 4 is susceptible to nucleophilic attack, especially after conversion of the 4-oxo group into a better leaving group, such as a chloride. nih.govchim.it This allows for the introduction of various nucleophiles, most commonly amines. chim.itnih.gov Furthermore, substituents at the 2-position can be introduced by starting with substituted 2-aminobenzamides or by using different reagents in condensation reactions. organic-chemistry.org The nitrogen at the 3-position can also be substituted, often by reacting a 2,3-unsubstituted quinazolinone with an appropriate alkylating or arylating agent. nih.gov

A cornerstone of functionalizing the quinazolinone core is the two-step sequence involving chlorination at the 4-position followed by nucleophilic aromatic substitution (SₙAr). This method is highly effective for introducing a wide array of amine-containing side chains, a common feature in many quinazolinone-based pharmaceuticals. nih.gov

The first step is the conversion of the 4-oxo group of a 6,7-substituted-4(3H)-quinazolinone into a 4-chloro substituent. This is typically accomplished by heating the quinazolinone with a chlorinating agent such as phosphoryl chloride (POCl₃), often in the presence of a tertiary amine like N,N-diethylaniline. nih.gov Thionyl chloride (SOCl₂) can also be used, but in some cases provides unsatisfactory yields. nih.gov

Table 2: Example of Chlorination of a 6,7-Substituted Quinazolinone

| Starting Material | Reagents | Temperature | Duration | Outcome | Reference |

|---|

The resulting 4-chloroquinazoline (B184009) intermediate is highly reactive towards nucleophiles. The subsequent SₙAr reaction involves treating this intermediate with a primary or secondary amine. nih.gov This reaction is highly regioselective, with substitution occurring almost exclusively at the 4-position over other positions, such as the 2-position in di-chloro analogues. nih.govresearchgate.net This regioselectivity is due to the electronic properties of the quinazoline ring, where the carbon at position 4 is more susceptible to nucleophilic attack. researchgate.net This reliable and selective reaction allows for the facile introduction of diverse amine substituents, leading to the synthesis of various N-substituted quinazoline-4-amine derivatives. digitellinc.com

To efficiently generate large libraries of structurally diverse quinazolinone derivatives, chemists have increasingly turned to multi-component reactions (MCRs) and parallel synthesis techniques. MCRs are particularly powerful as they allow for the construction of complex molecules in a single step from three or more starting materials, incorporating most of the atoms from the reactants into the final product. nih.gov

A prominent MCR for synthesizing quinazolinone-related structures is the Ugi four-component reaction (Ugi-4CR). nih.govacs.org In one approach, an Ugi reaction involving an o-bromobenzoic acid, an o-cyanobenzaldehyde, an isocyanide, and ammonia can produce an intermediate that undergoes a subsequent palladium-catalyzed intramolecular N-arylation to form polycyclic quinazolinones. nih.govacs.org This strategy allows for significant diversity, as various aromatic and aliphatic isocyanides, substituted o-bromobenzoic acids, and substituted o-cyanobenzaldehydes are well-tolerated. acs.org

Table 3: Overview of a Ugi-4CR Approach to Polycyclic Quinazolinones

| Reaction Type | Components | Key Steps | Advantages | Reference(s) |

|---|

Other MCR strategies have been developed that utilize different starting materials. For example, a one-pot synthesis can be achieved through the reaction of isatoic anhydrides, amines, and benzylic alcohols in water. researchgate.net The development of novel catalysts, such as magnetically recoverable palladium catalysts, further enhances the sustainability and efficiency of these MCRs, allowing for high yields under mild, eco-friendly conditions. frontiersin.org These methods are ideal for parallel synthesis, where multiple reactions are run simultaneously to rapidly produce a library of related but distinct compounds for screening.

Structure Activity Relationship Sar Studies of 6,7 Dihydroxyquinazolin 4 3h One Analogues

Principles of SAR in Quinazolinone Derivatives

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the fused ring system. The quinazoline (B50416) core acts as a scaffold, and modifications can tune the molecule's interaction with specific biological targets. Key positions for substitution that have been extensively studied include C2, N3, C4, C6, and C7. nih.govnih.gov

A fundamental principle for many quinazolinone-based enzyme inhibitors, particularly those targeting kinases, involves the formation of hydrogen bonds. The nitrogen atoms at positions N1 and N3 of the quinazoline ring are critical for binding to the hinge region of kinase ATP-binding sites. nih.gov For instance, the N1 atom often forms a hydrogen bond with a methionine residue (e.g., Met793 in EGFR), which is a key anchoring interaction for many inhibitors. nih.gov The lipophilicity of the quinazolinone system also plays a role, particularly for compounds targeting the central nervous system, as it aids in penetrating the blood-brain barrier. nih.gov The addition of various heterocyclic moieties at positions 2 and 3 has been a common strategy to enhance or modulate biological activities like anti-inflammatory and anticonvulsant effects. nih.govnih.gov

Influence of Substitutions at Positions 6 and 7 on Biological Activity

The benzene (B151609) ring portion of the quinazolinone scaffold, particularly positions 6 and 7, provides a significant opportunity for modification to improve potency and selectivity. These positions are often solvent-exposed in the ATP-binding pocket of kinases, allowing for the introduction of various functional groups to achieve additional interactions and refine the compound's profile.

Substitutions at the C6 and C7 positions of the quinazoline ring are pivotal for modulating EGFR kinase inhibition. Research has consistently shown that introducing small, electron-donating groups, such as methoxy (B1213986) (-OCH₃) groups, at these positions is highly favorable for activity. nih.gov The 6,7-dimethoxy substitution pattern is a common feature in many potent EGFR inhibitors. nih.govnih.gov These groups increase the electron density of the quinazoline core, which can enhance the hydrogen bond interaction between the N1 atom and the Met793 residue in the EGFR hinge region. nih.gov

Furthermore, extending from the 6,7-positions with larger alkoxy groups, such as dimorpholinoalkoxy chains, has been shown to yield potent EGFR inhibitors with significant antiproliferative activities. nih.gov In silico studies of '4-aminoquinazoline-6,7-diol' derivatives also confirm that these positions are key for interaction at the catalytic site of EGFR. biorxiv.org Conversely, the introduction of an arylureido group at the C6 position has also been explored, leading to compounds with sub-micromolar inhibitory levels against EGFR. frontiersin.org This suggests that while small alkoxy groups are a classic approach, larger substituents at C6 can also achieve high potency by forming additional interactions within the active site. frontiersin.org

Table 1: EGFR Inhibitory Activity of Selected Quinazolinone Analogues

This interactive table summarizes the half-maximal inhibitory concentration (IC₅₀) of various quinazolinone derivatives against EGFR.

| Compound | Substitution Pattern | EGFR IC₅₀ (nM) | Source(s) |

|---|---|---|---|

| Lapatinib | 6-[[6-(ethenylsulfonyl)pyridin-3-yl]amino] | 27.06 | nih.gov |

| Compound 1 (Chen et al.) | 6,7-disubstituted with (E)-propen-1-yl | <20.72 | nih.gov |

| Compound 8d (Zhang et al.) | 6,7-dimorpholinoalkoxy | Not specified, but potent | nih.gov |

| Compound 7i (Yang et al.) | 6-arylureido | 17.32 | frontiersin.org |

| Olaparib (Reference) | (PARP-1 Inhibitor) | 27.89 | rsc.org |

| Compound 12c (Fahim et al.) | 2,3-disubstituted quinazolinone | 30.38 (PARP-1) | rsc.org |

The EGFR inhibitory activity of 6,7-substituted quinazolinones often correlates strongly with their cytotoxic effects on cancer cell lines that overexpress EGFR. For example, derivatives with 6,7-dimethoxy or 6-fluoro substitutions demonstrate increased cytotoxicity against cell lines such as the human ovarian cancer line A2780. nih.gov Similarly, a series of 6,7-dimorpholinoalkoxy quinazoline derivatives showed moderate to excellent antiproliferative activities against five different human tumor cell lines. nih.gov

One study found that a 7-chloro-3-{[(4-chlorophenyl) methylidene] amino}-2-phenylquinazolin-4(3H)-one showed remarkable activity against the CNS cancer cell line SNB-75. researchgate.net The derivatization of the quinazolinone core with polyphenolic groups, which would include dihydroxy substitutions, has also been shown to produce high cytotoxicity against cancerous cell types while maintaining high cytocompatibility with normal cells. nih.gov This highlights the therapeutic potential of targeting the 6,7-positions to achieve cancer-specific cell death.

Table 2: Cytotoxic Activity of Quinazolinone Analogues Against Cancer Cell Lines

This interactive table displays the cytotoxic activity (IC₅₀ or GI₅₀ in µM) of various quinazolinone derivatives.

| Compound | Substitution Pattern | Cell Line | Activity (µM) | Source(s) |

|---|---|---|---|---|

| Compound 7i | 6-arylureido | A549 (Lung) | 2.25 | frontiersin.org |

| Compound 7i | 6-arylureido | HT-29 (Colon) | 1.72 | frontiersin.org |

| Compound 7i | 6-arylureido | MCF-7 (Breast) | 2.81 | frontiersin.org |

| Hydrazide 3g | 6-fluoro | A2780 (Ovarian) | <0.84 | nih.gov |

| Hydrazide 3-series | 6,7-dimethoxy | A2780 (Ovarian) | 0.14 - 0.84 | nih.gov |

| Compound 6d | 2,3-disubstituted | NCI-H460 (Lung) | 0.789 | tandfonline.com |

| Compound 12 (Noolvi et al.) | 7-chloro, 2,3-disubstituted | SNB-75 (CNS) | Log GI₅₀ -5.59 | researchgate.net |

| Compound 7n | Hydrazone unit | A549 (Lung) | 7.36 | rsc.org |

The antimicrobial properties of quinazolinones can also be influenced by substitutions at the C6 and C7 positions. For instance, the introduction of a bromine atom at position 6 is a feature in some synthesized compounds with evaluated antimicrobial and antifungal activity. biomedpharmajournal.org While much of the antimicrobial SAR focuses on substitutions at C2 and C3, specific derivatives like 6,7-bis(arylthio)-quinazoline-5,8-diones have shown good antifungal activity against all tested fungi, suggesting these could be promising leads for developing new antifungal agents. nih.gov The incorporation of electron-withdrawing groups like halogens (e.g., chloro, bromo) at these positions appears to be a viable strategy for enhancing antimicrobial effects. biomedpharmajournal.org

SAR studies reveal that substitutions at C6 and C7 are important for the anti-inflammatory activity of quinazolinones. In contrast to EGFR inhibition where electron-donating groups are often preferred, the anti-inflammatory effect can be increased by the presence of electron-withdrawing groups at C6 and C7. mdpi.com For example, a 6-bromo substituted quinazolinone derivative was identified as the most potent compound in a series tested for anti-inflammatory activity, showing a 59.61% reduction in edema volume in the carrageenin-induced paw edema test. mdpi.com Another series showed that compounds with a chloro group at position 7 favored anticonvulsant activity, which can be mechanistically linked to anti-inflammatory pathways in the CNS. nih.gov These findings indicate that the electronic properties of the substituents at positions 6 and 7 are a key determinant of the specific biological outcome.

SAR of Modifications at Other Key Positions (e.g., C2, C3, C4)

While C6 and C7 are crucial, modifications at other positions of the quinazolinone core are also vital for determining biological activity.

Position C2: This position is highly amenable to substitution. The introduction of various substituted phenyl rings or different heterocyclic moieties at C2 has been shown to significantly influence anti-inflammatory, antimicrobial, and cytotoxic potential. nih.govbiomedpharmajournal.org

Position N3: The N3 position is another critical site for modification. Attaching different heterocyclic systems, such as thiazolidinone or azetidinone, via a linker to N3 has been shown to increase anti-inflammatory activity. nih.gov However, for EGFR kinase inhibition, substitution at the N3 position can sometimes lead to decreased activity due to steric hindrance that disrupts essential hydrogen bonds with the kinase. nih.gov

Position C4: For EGFR tyrosine kinase inhibitors, the presence of an aniline (B41778) moiety or another lipophilic group at the C4 position is considered essential. nih.gov This group extends into a hydrophobic pocket of the ATP-binding site, creating interactions that are not available to the ATP molecule itself and thereby contributing significantly to binding affinity and inhibitory potency. nih.gov

Stereochemical Considerations in SAR Studies

The investigation of stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical aspect of structure-activity relationship (SAR) studies. For chiral molecules, enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles due to the stereospecific nature of their interactions with biological macromolecules such as enzymes and receptors.

In the context of quinazolinone-based compounds, the introduction of chiral centers can profoundly influence their pharmacological effects. While extensive research has been conducted on the SAR of quinazolinone derivatives, focusing on the impact of various substituents on the quinazoline core, specific and detailed studies on the stereochemical considerations for 6,7-dihydroxyquinazolin-4(3H)-one analogues are not extensively documented in publicly available research. However, general principles of stereochemistry in drug design and findings from broader quinazolinone research can provide valuable insights.

The importance of stereochemistry has been highlighted in the development of various therapeutic agents. For instance, in the context of antimalarial compounds, a study on 3-Br-acivicin isomers and derivatives revealed that stereochemistry led to significant differences in activity. nih.gov The natural (5S, αS) isomers consistently demonstrated the most potent antiplasmodial activity, suggesting that stereoselective uptake or interaction with the biological target is a key determinant of efficacy. nih.gov This underscores the principle that the spatial orientation of functional groups is crucial for optimal binding to target sites.

While direct comparative data for the stereoisomers of 6,7-dihydroxyquinazolin-4(3H)-one analogues are scarce, the broader literature on quinazolinone SAR suggests that the introduction of chiral substituents at various positions, particularly at the N-3 and C-2 positions, would likely result in differential activity between the resulting stereoisomers. The dihydroxy substitution at the 6 and 7 positions of the quinazoline ring primarily influences electronic properties and potential hydrogen bonding interactions, and the addition of a chiral moiety elsewhere in the molecule would introduce a new layer of steric and conformational factors governing receptor binding.

A comprehensive SAR study involving the synthesis and biological evaluation of individual enantiomers or diastereomers of 6,7-dihydroxyquinazolin-4(3H)-one analogues would be necessary to fully elucidate the stereochemical requirements for activity. Such studies would involve:

Stereoselective Synthesis: The preparation of enantiomerically pure or diastereomerically pure compounds.

Biological Evaluation: Comparative testing of the individual isomers in relevant biological assays to determine if one isomer is significantly more active (eutomer) than the other (distomer).

Molecular Modeling: Computational studies to understand the differential binding modes of the stereoisomers with their putative biological target.

Without such specific studies, the discussion on stereochemical considerations for 6,7-dihydroxyquinazolin-4(3H)-one analogues remains based on established principles of medicinal chemistry rather than direct empirical evidence for this particular scaffold.

Interactive Data Table: Hypothetical Comparison of Stereoisomer Activity

The following table is a hypothetical representation to illustrate how data on stereochemical considerations would be presented if available. Note: The data below is purely illustrative and not based on actual experimental results for 6,7-dihydroxyquinazolin-4(3H)-one analogues.

| Compound | Stereoisomer | Biological Activity (IC50, µM) | Relative Potency |

|---|---|---|---|

| Hypothetical Analogue 1 | (R)-enantiomer | 5.2 | 1 |

| Hypothetical Analogue 1 | (S)-enantiomer | 0.8 | 6.5x more potent |

| Hypothetical Analogue 2 | (R,R)-diastereomer | 12.5 | 1 |

| Hypothetical Analogue 2 | (S,S)-diastereomer | 1.1 | 11.4x more potent |

| Hypothetical Analogue 2 | (R,S)-diastereomer | > 50 (inactive) | - |

| Hypothetical Analogue 2 | (S,R)-diastereomer | > 50 (inactive) | - |

Molecular and Cellular Mechanisms of Action of 6,7 Dihydroxyquinazolin 4 3h One Analogues

Interaction with Specific Molecular Targets

Tyrosine Kinase Inhibition (e.g., EGFR, HER2, DOT1L)

There is a lack of specific evidence demonstrating the inhibitory activity of 6,7-Dihydroxyquinazolin-4(3H)-one against tyrosine kinases such as EGFR, HER2, or the histone methyltransferase DOT1L. Research on quinazoline-based tyrosine kinase inhibitors predominantly focuses on derivatives with a 4-anilino substituent, which is a key structural feature for binding to the ATP pocket of the kinase domain. nih.govsphinxsai.com While the 6,7-dihydroxy substitution pattern is present in the precursors to some inhibitors, the literature does not attribute significant direct kinase inhibition to this simpler core structure. nih.govgoogle.com

Enzyme Active Site Binding and Inhibition Profiles

No detailed enzyme inhibition profiles or active site binding studies for 6,7-Dihydroxyquinazolin-4(3H)-one are available. Molecular docking and enzymatic assays are typically performed on more complex derivatives designed to target specific enzymes. bohrium.com

DNA Interaction and Intercalation Mechanisms

The potential for 6,7-Dihydroxyquinazolin-4(3H)-one to interact with or intercalate into DNA has not been investigated in the reviewed literature. DNA intercalators often possess planar polycyclic aromatic systems, but specific studies to confirm this mechanism for this compound are absent.

Cellular Responses and Effects in In Vitro Models

Induction of Apoptosis in Cancer Cells

While many quinazolinone derivatives are known to induce apoptosis in cancer cells, specific studies demonstrating this effect for 6,7-Dihydroxyquinazolin-4(3H)-one are not available. One study evaluating a series of related compounds for anti-tubercular activity noted that the 6,7-dihydroxy quinazoline (B50416) analogue only began to inhibit M. tuberculosis growth at high concentrations, suggesting limited potency in that specific context. nih.gov There is no corresponding data for its effects on apoptosis in cancer cell lines.

Inhibition of Cell Proliferation and Growth

Quinazolin-4(3H)-one analogues have demonstrated significant antiproliferative and growth inhibitory effects across a variety of cancer cell lines through multiple mechanisms. mdpi.comnih.govnih.gov These compounds are recognized as broad-spectrum cytotoxic agents. nih.govrsc.org

One primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell division, growth, and survival. nih.gov For instance, certain derivatives act as potent inhibitors of Aurora Kinase A (AKA), a key regulator of the cell cycle. Inhibition of AKA disrupts mitotic progression, leading to arrest in the G2/M phase of the cell cycle and subsequent apoptosis. mdpi.com A novel derivative, BIQO-19, was shown to effectively inhibit the growth of non-small cell lung cancer (NSCLC) cells, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKIs), by suppressing activated AKA. mdpi.com

Another critical target is the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently overactivated in cancer. nih.gov The PI3Kα isoform is a common target, and its inhibition by 4-aminoquinazoline derivatives has been shown to suppress the PI3K/Akt pathway, leading to G1 cell cycle arrest and apoptosis through a mitochondrial-dependent pathway. nih.gov Compound 6b, a 4-aminoquinazoline derivative, showed selective inhibition of PI3Kα with an IC50 of 13.6 nM. nih.gov

Furthermore, some quinazolin-4(3H)-one analogues interfere with microtubule dynamics by inhibiting tubulin polymerization. nih.govrsc.org Tubulin is an essential component of the mitotic spindle, and its disruption leads to cell cycle arrest and cell death. nih.gov Analogues such as 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) and 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) have demonstrated sub-micromolar cytotoxic potency and induce G2+M cell cycle arrest, consistent with tubulin polymerization inhibition. nih.govrsc.org

The table below summarizes the antiproliferative activity of selected quinazolin-4(3H)-one analogues.

| Compound | Target/Mechanism | Cell Line(s) | Activity (IC₅₀) | Reference |

| BIQO-19 | Aurora Kinase A (AKA) Inhibition | H1975 NSCLC | Not specified | mdpi.com |

| Compound 6b | PI3Kα Inhibition | HCT116 | 13.6 nM | nih.gov |

| Compound 3j | Multiple Tyrosine Kinases | MCF-7 | 0.20 ± 0.02 µM | nih.gov |

| Compound 39 | Tubulin Polymerisation Inhibition | HT29, U87, A2780, H460, BE2-C | <50 nM | nih.govrsc.org |

| Compound 64 | Tubulin Polymerisation Inhibition | Multiple | Sub-µM | nih.govrsc.org |

Mechanisms of Antimicrobial Action in Bacterial and Fungal Strains

The quinazolin-4(3H)-one scaffold is a key pharmacophore for developing agents against various microbial pathogens, including bacteria and fungi. mdpi.comnih.gov Their mechanisms of action often involve targeting essential bacterial enzymes or disrupting cellular integrity.

A primary bacterial target for these compounds is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination. nih.govsemanticscholar.org Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death. nih.gov Several novel quinazolinone Schiff base derivatives have been synthesized and shown to possess potential DNA gyrase inhibitory activity, with some compounds exhibiting potent inhibition against E. coli DNA gyrase with IC50 values in the low micromolar range. semanticscholar.org

Other mechanisms include the inhibition of Sortase A, an enzyme found in Gram-positive bacteria that anchors surface proteins responsible for virulence to the cell wall. researchgate.net The disruption of cell wall synthesis is a common antimicrobial strategy. Some antimicrobial peptides, for instance, inhibit cell wall biosynthesis by targeting lipid II, a precursor in peptidoglycan synthesis, and can also form pores in the cell membrane, leading to the leakage of essential ions and molecules. nih.gov While not directly demonstrated for 6,7-dihydroxyquinazolin-4(3H)-one itself, the broader class of quinazolinones is known to interfere with such fundamental processes.

Additionally, some quinazolinone derivatives exhibit broad-spectrum antibacterial activity. researchgate.net For example, compound 3a from one study showed potent activity against Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, and also demonstrated significant antifungal activity against Aspergillus fumigatus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net The activity of anthraquinone (B42736) derivatives, which share some structural similarities, is known to depend on factors like polarity and the ability to inhibit processes like biofilm formation and nucleic acid synthesis. nih.gov

The table below presents the antimicrobial activity of selected quinazolin-4(3H)-one derivatives.

| Compound | Target Organism | Mechanism/Target | Activity (MIC/IC₅₀) | Reference |

| Compound 5a | E. coli | DNA Gyrase Inhibition | IC₅₀ = 3.19 µM | semanticscholar.org |

| Compound 4c | Bacteria | DNA Gyrase (predicted) | Docking Score: -8.58 kcal/mol | nih.gov |

| Compound 3a | A. fumigatus | Not specified | MIC = 18.3 ± 0.6 µg/mL | researchgate.net |

| Compound 3a | B. subtilis | Not specified | MIC = 15.2 ± 0.5 µg/mL | researchgate.net |

Spindle Assembly Checkpoint Activation

The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the proper segregation of chromosomes during mitosis. It prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Agents that disrupt microtubule dynamics or damage the spindle apparatus typically activate the SAC, leading to a mitotic arrest.

Several analogues of quinazolin-4(3H)-one have been shown to induce cell cycle arrest in the G2/M phase, which is a hallmark of SAC activation. mdpi.comnih.gov This arrest is often a direct consequence of the compound's primary mechanism of action. For example, the derivative BIQO-19, an inhibitor of Aurora Kinase A, causes a significant G2/M phase arrest in NSCLC cells. mdpi.com Aurora kinases are themselves crucial for mitotic progression, including spindle formation and function.

Similarly, quinazolinone derivatives that function as tubulin polymerization inhibitors directly interfere with the formation and function of the mitotic spindle. nih.govrsc.org Compounds such as the 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) and 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) induce G2+M arrest, which is indicative of the SAC being activated in response to the compromised spindle integrity. nih.govrsc.org This prolonged mitotic arrest often triggers apoptosis, contributing to the cytotoxic effects of these compounds.

Computational Studies in Mechanism Elucidation

Computational methods are integral to modern drug discovery and play a crucial role in elucidating the mechanisms of action of compounds like 6,7-dihydroxyquinazolin-4(3H)-one analogues. These in silico techniques allow for the rapid prediction of biological activities, the study of ligand-target interactions, and the rational design of more potent and selective molecules.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.gov This method is widely used to understand the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex and to estimate the binding affinity. nih.govnih.gov

For quinazolin-4(3H)-one analogues, docking studies have been performed against a multitude of biological targets. These studies have been instrumental in rationalizing the observed biological activities and guiding the synthesis of new derivatives. For instance, docking of quinazolinone derivatives into the active site of EGFR has helped identify key interactions and design more potent inhibitors for breast cancer therapy. nih.gov Similarly, docking into the colchicine (B1669291) binding site of tubulin has provided a structural basis for the tubulin polymerization inhibitory activity of certain analogues. nih.govrsc.org

Other targets that have been successfully studied using molecular docking include:

DNA Gyrase: To understand the antibacterial mechanism. nih.govsemanticscholar.org

Soluble Epoxide Hydrolase (sEH): To identify novel anti-inflammatory agents. nih.gov

Poly (ADP-ribose) Polymerase (PARP): To design inhibitors for cancer therapy, including for PARP inhibitor-resistant cells. mdpi.com

Phosphodiesterase 7 (PDE7): To develop new inhibitors. nih.gov

The table below lists examples of molecular docking studies performed on quinazolin-4(3H)-one analogues.

| Compound/Series | Target Protein (PDB ID) | Predicted Binding Score/Key Interactions | Reference |

| Quinazoline-4(3H)-one analogs | EGFR | Docking scores from -163.729 to -179.138 | nih.gov |

| Compound 39, 64, 65 | Tubulin (Colchicine site) | Well-conserved interactions within the binding pocket | nih.govrsc.org |

| Quinazolinone Schiff bases | DNA Gyrase | Docking scores from -5.96 to -8.58 kcal/mol | nih.gov |

| Compound 1 | VEGFR2 | Docking score: -12.407 kcal/mol | nih.gov |

| Compound B1 | PARP1 | Hydrogen bonding with ASP766 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity using statistical methods. nih.gov 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed 3D models that can predict the activity of novel compounds and highlight the structural features that are important for potency. nih.govnih.gov

Robust 3D-QSAR models have been developed for quinazoline-4(3H)-one analogues targeting the EGFR. nih.gov In one study, the best CoMFA and CoMSIA models yielded high internal and external validation statistics (CoMFA: Q² = 0.570, R²pred = 0.657; CoMSIA: Q² = 0.599, R²pred = 0.681), indicating their strong predictive power. nih.gov The contour maps generated from these models provided valuable insights; for example, yellow contours near the 6 and 7-positions of the quinazoline scaffold indicated that electronegative groups in this region could decrease activity, while green contours suggested that bulky groups at other positions could enhance it. nih.gov Such models are powerful tools for the rational design of new, more potent inhibitors. nih.govnih.gov

In Silico Prediction of Biological Activities

In silico methods encompass a broad range of computational tools used to predict the biological and pharmacokinetic properties of molecules before their synthesis, saving time and resources. nih.govajol.info Beyond docking and QSAR, this includes the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for determining the drug-likeness of a compound. nih.govajol.info

For quinazolin-4(3H)-one derivatives, in silico ADME predictions have been used to evaluate physicochemical parameters and oral bioavailability. semanticscholar.orgnih.gov These studies help to filter and prioritize compounds for synthesis, focusing on those with a higher probability of becoming successful drug candidates. nih.gov For example, a study on quinazolin-4(3H)-one-morpholine hybrids used ADME prediction to assess their drug-like properties alongside cytotoxicity assays and docking studies to identify a potent and selective inhibitor for lung cancer. nih.gov Similarly, the activity of newly designed molecules can be predicted using established QSAR models, allowing for the virtual screening of large libraries of compounds to identify the most promising candidates for further investigation. ajol.info

Preclinical Applications and Future Research Directions of the 6,7 Dihydroxyquinazolin 4 3h One Scaffold

Role as a Lead Compound in Drug Design and Optimization

The quinazolin-4(3H)-one nucleus is a fundamental building block in the discovery of new drugs. nih.gov Its inherent biological activities make it an ideal starting point, or lead compound, for the design and synthesis of novel therapeutic molecules. mdpi.commdpi.com Medicinal chemists are drawn to this scaffold due to its proven success and the diverse pharmacological responses it can elicit, ranging from anticancer to antimicrobial effects. nih.govnih.gov The process of drug design often involves using the quinazolinone core and systematically modifying its structure to enhance its interaction with specific biological targets. nih.gov This optimization aims to improve efficacy, reduce toxicity, and overcome challenges like drug resistance. mdpi.com The adaptability of the 2,3-dihydroquinazolin-4(1H)-one (DHQ) framework, which serves as a precursor to many quinazolinones, further highlights its importance as a versatile fragment for creating diverse and biologically active derivatives. researchgate.net Researchers continue to explore this scaffold to develop new drugs with novel mechanisms of action for a wide range of medical needs. nih.govnih.gov

Design and Development of Novel Quinazolinone Derivatives with Enhanced Specificity and Potency

A primary goal in medicinal chemistry is to refine lead compounds to create derivatives with improved characteristics. The quinazolinone scaffold is a prime candidate for such refinement, with extensive efforts dedicated to designing novel analogues that exhibit greater potency and specificity for their intended biological targets. mdpi.commdpi.com One successful strategy involves the molecular hybridization of the quinazolinone moiety with other heterocyclic systems, such as thiazolidinone or azetidinone, which has been shown to boost anti-inflammatory activity. nih.govmdpi.com

In cancer research, for instance, derivatives are designed to be highly selective inhibitors of specific protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial in tumor growth and proliferation. mdpi.commdpi.comnih.gov By modifying substituents at various positions on the quinazoline (B50416) ring, researchers can fine-tune the compound's binding affinity and selectivity, leading to more effective and targeted therapies. nih.gov For example, the introduction of a biphenylamino substituent and a fused dioxygenated ring at the 6,7-positions of the quinazoline scaffold has been shown to enhance inhibitory potency against multiple tyrosine kinases. nih.gov This rational design approach allows for the development of compounds that not only have stronger therapeutic effects but also potentially fewer side effects due to their increased target specificity. mdpi.com

Exploration of 6,7-Dihydroxyquinazolin-4(3H)-one Analogues in Diverse Therapeutic Areas

The structural versatility of the quinazolinone scaffold has enabled its exploration across a wide spectrum of therapeutic applications. researchgate.netmdpi.com Beyond its well-established role in oncology, researchers are actively investigating its potential in treating infectious diseases, inflammation, and neurological disorders.

The development of quinazolinone-based anticancer agents is a highly active area of research, with a focus on overcoming the challenges of drug resistance and targeting multiple signaling pathways simultaneously. mdpi.commdpi.com Many cancers develop resistance to initial treatments, such as the EGFR inhibitors gefitinib (B1684475) and erlotinib, necessitating the creation of new agents that can bypass these resistance mechanisms. mdpi.com

Researchers have successfully designed quinazolinone derivatives that act as multi-kinase inhibitors, targeting several key proteins involved in cancer progression like EGFR, VEGFR-2, and BRAF. mdpi.comnih.gov This multi-targeted approach is a promising strategy for treating complex diseases like cancer, which often involve multiple genetic mutations and signaling pathways. nih.gov For example, some derivatives have shown potent activity against gefitinib-resistant non-small cell lung cancer cell lines. nih.gov Others have been engineered to overcome resistance in breast cancer by inhibiting breast cancer resistance proteins. mdpi.com Studies have also demonstrated that certain quinazoline-azole hybrids and other derivatives exhibit significant cytotoxicity against various cancer cell lines, including those of the breast (MCF-7), lung (A549), and liver (HepG-2), sometimes proving more potent than existing drugs like cisplatin (B142131) and doxorubicin. nih.gov

| Compound Type | Target/Activity | Key Findings | Citation |

|---|---|---|---|

| Quinazolin-4(3H)-one Derivatives | Multi-Kinase Inhibition (EGFR, VEGFR-2) | Designed as dual inhibitors to combat resistance. | mdpi.com |

| 2-Sulfanylquinazolin-4(3H)-one Derivatives | Broad-spectrum anti-cancer activity | Compound 5d showed potent activity against HepG2, MCF-7, MDA-231, and HeLa cell lines. | nih.gov |

| Quinazoline-Acrylamide Hybrids | EGFRL858R/T790M double mutant NSCLC | Compounds showed potent activity in gefitinib-resistant cell line NCI-H1975. | nih.gov |

| Quinazolin-4(3H)-one Derivative (Compound 18) | Antitumor agent against gastric cancer | Showed an IC50 value of 0.85 μM against MGC-803 cells and induced apoptosis. | mdpi.com |

| Quinazolinone Sulfamates (Compound 7j) | Tubulin Polymerization Inhibition | Exhibited potent antiproliferative activity (GI50 50 nM) and was co-crystallized with tubulin. | nih.gov |

The rise of drug-resistant microbes has created an urgent need for new antimicrobial agents. nih.govtandfonline.com Quinazolinone derivatives have emerged as a promising class of compounds in this area, demonstrating a broad spectrum of activity against various bacteria and fungi. researchgate.netnih.gov

Research has shown that specific structural modifications to the quinazolinone core can lead to potent antimicrobial effects. For instance, some 2,3-disubstituted (3H)-quinazolinone derivatives are effective against both Gram-negative bacteria and various fungal strains. nih.gov Other studies have synthesized 6-iodo-2-phenylquinazolin-4(3H)-one derivatives, with thioureide and carbohydrazide (B1668358) versions showing excellent broad-spectrum antimicrobial activity. tandfonline.com The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which prevents bacterial replication and can circumvent existing resistance mechanisms. mdpi.com These findings underscore the potential of the quinazolinone scaffold as a source of lead compounds for developing novel antibiotics and antifungals. researchgate.netbiomedpharmajournal.org

| Compound Series | Tested Against | Activity Noted | Citation |

|---|---|---|---|

| 2,3-disubstituted (3H)-quinazolinones | Gram-negative bacteria and fungi | Mild to high antibacterial and antifungal effects. | nih.gov |

| 6-iodo-2-phenylquinazolin-4(3H)-one derivatives | Gram-positive and Gram-negative bacteria, C. albicans | Compounds 4–6 and 19–22 displayed broad-spectrum activity. | tandfonline.com |

| Quinazolin-4(3H)-one derivatives with hydrazone/pyrazole (B372694) | B. subtilis, S. aureus, E. coli, C. albicans, A. niger | Screened as potential DNA gyrase inhibitors. | mdpi.com |

| 2,3,6-trisubstituted Quinazolin-4-ones | S. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger, C. albicans | Compound A-2 showed excellent activity against E. coli. | biomedpharmajournal.org |

Quinazolinone derivatives are recognized for their significant anti-inflammatory properties, with some compounds showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com The marketed drug Proquazone is a quinazoline-based NSAID used to treat conditions like rheumatoid arthritis and osteoarthritis. mdpi.com

Research focuses on synthesizing new analogues with enhanced anti-inflammatory potential. nih.gov Studies have shown that introducing specific chemical groups, such as a 4-chlorophenyl group, or incorporating other heterocyclic rings like azetidinone and thiazolidinone, can increase the anti-inflammatory effect. nih.gov Furthermore, structure-activity relationship (SAR) studies indicate that electron-withdrawing groups at the C-6 and C-7 positions of the quinazolinone system can enhance this activity. mdpi.com These findings provide a clear path for the rational design of novel, more potent anti-inflammatory agents based on the quinazoline scaffold. mdpi.com

The therapeutic potential of the quinazolinone scaffold extends to the central nervous system, particularly in the development of anticonvulsant agents for treating epilepsy. researchgate.netresearchgate.net The historical use of methaqualone, a quinazolinone derivative, as a sedative-hypnotic hinted at the scaffold's CNS activity. nih.govmdpi.com

Modern research aims to develop new anticonvulsant drugs with improved safety and efficacy. nih.gov Studies using preclinical models like the Maximal Electroshock (MES) test have identified several quinazolinone derivatives with significant anticonvulsant activity, some comparable to standard drugs like phenytoin (B1677684) and diazepam. researchgate.netnih.gov Structure-activity relationship analyses have been crucial in guiding the design of more potent compounds. For example, it was found that an unsubstituted phenyl ring at a specific position resulted in the highest activity in one series of compounds. researchgate.net The mechanism for some of these compounds is thought to involve the positive modulation of GABA-A receptors, a key target in epilepsy treatment. mdpi.com This ongoing research highlights the promise of quinazolinone derivatives as a source of new therapeutic options for epilepsy. researchgate.netmdpi.com

Emerging Research on the 6,7-Dihydroxyquinazolin-4(3H)-one Scaffold for Novel Biological Targets

Recent studies underscore that modifying the 6- and 7-positions of the quinazoline ring can lead to significant changes in kinase selectivity and potency. nih.gov This region of the scaffold is often explored for creating interactions with specific amino acid residues within a target protein's binding pocket, allowing for the fine-tuning of inhibitory activity.

One area of emerging research involves the development of derivatives for neurodegenerative diseases. A study focused on novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives containing amino acid and dipeptide residues for their potential cerebroprotective properties, relevant to conditions like Alzheimer's disease and cerebral ischemia. researchgate.net This indicates a strategic shift for the quinazolinone scaffold towards central nervous system disorders.

Furthermore, the versatility of the 6,7-disubstituted scaffold is demonstrated in its application against infectious diseases. Novel derivatives, such as those featuring a 6,7-difluoro substitution pattern, have been synthesized and investigated for their potential as antifungal agents. mdpi.com In this research, quinazolinone scaffolds containing pyrazole carbamide moieties were designed to target the agricultural pathogen Rhizoctonia solani. mdpi.com

The exploration of the 6,7-disubstituted quinazolinone scaffold is a dynamic area of medicinal chemistry. The ability to modify these positions allows for the creation of diverse chemical libraries aimed at identifying inhibitors for a wide array of biological targets. A 2023 study systematically investigated how extensive modifications at positions 6 and 7 could alter the inhibitory activity and selectivity against Receptor-Interacting Protein Kinases 2 and 3 (RIPK2 and RIPK3), which are key targets for inflammatory diseases. nih.gov This work demonstrated that tuning substitutions at these specific positions could be a viable strategy for developing highly potent and selective inhibitors for these kinases. nih.gov

The following table summarizes key findings from preclinical research on various 6,7-disubstituted quinazolin-4(3H)-one scaffolds against novel biological targets.

Interactive Data Table: Preclinical Research on 6,7-Disubstituted Quinazolin-4(3H)-one Scaffolds

| Scaffold Derivative Class | Biological Target(s) | Key Research Findings |

| 6,7-Dimethoxyquinazolin-4(3H)-one | Targets related to cerebroprotection | Derivatives synthesized with neuroactive amino acids and dipeptides to investigate potential in treating neurodegenerative processes like cerebral ischemia. researchgate.net |

| 6,7-Difluoroquinazolin-4(3H)-one | Fungal pathogens (Rhizoctonia solani) | Designed as novel fungicides; structure-activity relationship studies indicated the importance of the substitution pattern for antifungal activity. mdpi.com |

| General 6,7-Disubstituted Quinazoline | Receptor-Interacting Protein Kinase 2 (RIPK2), Receptor-Interacting Protein Kinase 3 (RIPK3) | Modifications at positions 6 and 7 were shown to modulate potency and selectivity against RIPK2 and RIPK3, which are targets for inflammatory diseases. nih.gov |

Q & A

Q. What are the established synthetic routes for 6,7-Dihydroxyquinazolin-4(3H)-one HCl, and how are intermediates characterized?

Methodological Answer:

- Synthesis via Nitrohomoveratric Acid Pathway : A common route involves reacting nitrohomoveratric acid with polyphosphoric acid (PPA) to form intermediates like 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one, followed by hydrolysis or derivatization to yield the target compound. Acetic anhydride is often used to stabilize intermediates .

- Chlorination Steps : Thionyl chloride (SOCl₂) with catalytic DMF converts hydroxyl groups to chlorides, critical for subsequent functionalization (e.g., forming 4-chloro derivatives) .

- Characterization : Use IR spectroscopy to identify carbonyl stretches (C=O at ~1649–1713 cm⁻¹) and NH vibrations (~3431 cm⁻¹). NMR (¹H/¹³C) confirms substituent positions and stereochemistry, while mass spectrometry validates molecular weights and isotopic patterns (e.g., bromine isotopes in derivatives) .

Q. What pharmacological activities are associated with quinazolin-4-one derivatives?

Methodological Answer:

- Pro-Apoptotic Activity : Derivatives upregulate Bax, a pro-apoptotic protein, which can be assessed via Western blotting or flow cytometry in cancer cell lines. For example, 4-anilinoquinazoline derivatives showed dose-dependent apoptosis in vitro .

- CNS and Cardiovascular Effects : Screen for anticonvulsant or antihypertensive activity using rodent models (e.g., maximal electroshock tests or blood pressure monitoring). Structural modifications (e.g., 6,7-dimethoxy groups) enhance blood-brain barrier permeability .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

- Storage Conditions : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the HCl salt or oxidation of hydroxyl groups .

- Stability Assays : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) to identify major degradation products. Adjust pH to ≤5 to minimize deprotonation .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

Methodological Answer:

-

Catalyst Screening : Test heterogeneous solid acid catalysts (e.g., zeolites or sulfonated resins) to replace corrosive PPA. Compare yields using GC-MS or LC-NMR .

-

Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., benzoxazine rings) and optimize reaction time/temperature .

-

Workflow Example :

Step Parameter Optimization Strategy Cyclization Temperature Test 80–120°C to balance rate vs. side reactions Chlorination SOCl₂ Equivalents Titrate from 1.2–2.0 eq. to minimize excess reagent

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

- 2D-NMR Techniques : Use COSY and HSQC to resolve overlapping proton signals in aromatic regions. For example, ¹H-¹³C correlations distinguish methoxy groups from aromatic protons .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to confirm assignments .

- Case Study : Discrepancies in NH proton shifts (~δ 11.60 vs. δ 9.55) may arise from solvent polarity or hydrogen bonding. Test in DMSO-d₆ vs. CDCl₃ to assess solvent effects .

Q. What mechanistic insights exist for the compound’s biological activity?

Methodological Answer:

- Kinase Inhibition Assays : Use recombinant kinase panels (e.g., EGFR or VEGFR) to identify targets. IC₅₀ values correlate with structural features (e.g., 6,7-dihydroxy groups enhance ATP-binding pocket interactions) .

- Molecular Dynamics Simulations : Model ligand-receptor binding to predict stability and residence time. For example, 3H-quinazolin-4-one derivatives show prolonged interactions with kinase active sites .

Q. How do environmental factors (e.g., surface adsorption) impact experimental outcomes?

Methodological Answer:

-

Surface Reactivity Studies : Use microspectroscopic imaging (e.g., ToF-SIMS) to analyze adsorption on glass or polymer surfaces. Pre-treat surfaces with silanizing agents to reduce nonspecific binding .

-

Environmental Table :

Factor Impact Mitigation Strategy Humidity Hydrolysis of HCl salt Use desiccants in storage Light Photo-oxidation of quinazolinone Amber glassware

Key Methodological Considerations

- Synthesis : Prioritize green chemistry principles (e.g., solvent-free reactions) to align with sustainability goals .

- Biological Assays : Include positive controls (e.g., staurosporine for apoptosis) and validate assays across multiple cell lines .

- Data Reproducibility : Document batch-specific variations (e.g., catalyst lot numbers) and use statistical tools (e.g., ANOVA) to assess significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.